molecular formula C13H16N2O2 B12988707 2-(4-Methylpiperazine-1-carbonyl)benzaldehyde

2-(4-Methylpiperazine-1-carbonyl)benzaldehyde

Cat. No.: B12988707
M. Wt: 232.28 g/mol
InChI Key: AKDOBNMLNZYPRV-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazine-1-carbonyl)benzaldehyde is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzaldehyde group attached to a piperazine ring, which is further substituted with a methyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazine-1-carbonyl)benzaldehyde typically involves the reaction of 4-methylpiperazine with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding the reactants into a reactor and collecting the product. This approach minimizes the need for large batch reactors and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazine-1-carbonyl)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used under mild conditions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 2-(4-Methylpiperazine-1-carbonyl)benzoic acid

    Reduction: 2-(4-Methylpiperazine-1-carbonyl)benzyl alcohol

    Substitution: Various substituted piperazine derivatives depending on the electrophile used

Scientific Research Applications

2-(4-Methylpiperazine-1-carbonyl)benzaldehyde is used in a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazine-1-carbonyl)benzaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. This interaction can disrupt various biochemical pathways and lead to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpiperazine-1-carbonyl)benzoic acid
  • 4-Benzyl-2-methylpiperazine-1-carboxylic acid tert-butyl ester

Uniqueness

2-(4-Methylpiperazine-1-carbonyl)benzaldehyde is unique due to its specific structural features, including the presence of both a benzaldehyde group and a piperazine ring. This combination of functional groups imparts distinct chemical properties that make it valuable for various research applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it a versatile tool in synthetic chemistry and drug development.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

2-(4-methylpiperazine-1-carbonyl)benzaldehyde

InChI

InChI=1S/C13H16N2O2/c1-14-6-8-15(9-7-14)13(17)12-5-3-2-4-11(12)10-16/h2-5,10H,6-9H2,1H3

InChI Key

AKDOBNMLNZYPRV-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=CC=C2C=O

Origin of Product

United States

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